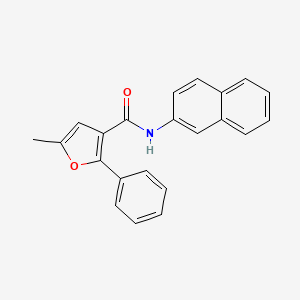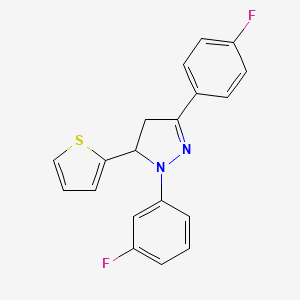![molecular formula C25H34N2O2 B15018336 4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide](/img/structure/B15018336.png)
4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O2 It is a derivative of benzohydrazide, characterized by the presence of a decyloxy group and a phenylethylidene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the following steps:
Preparation of 4-(decyloxy)benzohydrazide: This intermediate can be synthesized by reacting 4-hydroxybenzoic acid with decanol in the presence of a dehydrating agent such as thionyl chloride to form 4-(decyloxy)benzoic acid. This is then converted to 4-(decyloxy)benzohydrazide by reacting with hydrazine hydrate.
Formation of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide: The final compound is obtained by reacting 4-(decyloxy)benzohydrazide with acetophenone in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
科学研究应用
4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
4-(Decyloxy)benzohydrazide: A precursor in the synthesis of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide.
4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime: A structurally related compound with similar functional groups.
3-Ethoxy-4-decyloxy nitrobenzene: Another related compound with a decyloxy group and nitro functionality.
Uniqueness
4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to the presence of both the decyloxy group and the phenylethylidene moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C25H34N2O2 |
|---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
4-decoxy-N-[(E)-1-phenylethylideneamino]benzamide |
InChI |
InChI=1S/C25H34N2O2/c1-3-4-5-6-7-8-9-13-20-29-24-18-16-23(17-19-24)25(28)27-26-21(2)22-14-11-10-12-15-22/h10-12,14-19H,3-9,13,20H2,1-2H3,(H,27,28)/b26-21+ |
InChI 键 |
PRMCJJKDHLHHTF-YYADALCUSA-N |
手性 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2 |
规范 SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-(4-methoxyphenyl)methylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B15018253.png)
![3,6-Diamino-2-[(4-chlorophenyl)carbonyl]-4-(furan-2-yl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B15018266.png)
![(5E)-3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15018271.png)
![4-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B15018277.png)
![(2E)-N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]prop-2-enamide](/img/structure/B15018282.png)
![4-(benzyloxy)-N'-[(E)-(4-propoxyphenyl)methylidene]benzohydrazide](/img/structure/B15018294.png)
![2-[(2E)-2-{2-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N-(furan-2-ylmethyl)-2-oxoacetamide](/img/structure/B15018298.png)
![4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B15018299.png)
![5-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B15018300.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]acetohydrazide](/img/structure/B15018303.png)
![(6Z,9Z)-6,9-bis(2-octanoylhydrazinylidene)bicyclo[3.3.1]non-3-yl benzoate](/img/structure/B15018307.png)
![2-(Benzoyloxy)-4-[(E)-({2-[(3,4,5-trimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B15018308.png)

